1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine
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Overview
Description
1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and a sulfonyl group attached to a difluoromethyl-pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents such as difluoromethyl iodide or through radical chemistry involving difluorocarbene intermediates.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents in the presence of a base like triethylamine.
Formation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Final Coupling: The final step involves coupling the 2-chlorobenzyl group with the piperazine derivative under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Medicinally, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in diseases.
Industry
Industrially, it can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the sulfonyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-4-{[1-(trifluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine
- 1-(2-chlorobenzyl)-4-{[1-(methyl)-1H-pyrazol-4-yl]sulfonyl}piperazine
Uniqueness
1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C15H17ClF2N4O2S |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C15H17ClF2N4O2S/c16-14-4-2-1-3-12(14)10-20-5-7-21(8-6-20)25(23,24)13-9-19-22(11-13)15(17)18/h1-4,9,11,15H,5-8,10H2 |
InChI Key |
PMINSJJQSWFCBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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